

# Application Notes and Protocols for Flow Cytometry Analysis After INCB16562 Treatment

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## Compound of Interest

Compound Name: INCB16562

Cat. No.: B1684627

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## Introduction

**INCB16562** is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various malignancies, including multiple myeloma and myeloproliferative neoplasms.[2]

**INCB16562** exerts its therapeutic effects by inhibiting the phosphorylation of key downstream targets, notably STAT3 and STAT5, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[2]

Flow cytometry is an indispensable tool for elucidating the cellular effects of **INCB16562**. This technology enables the quantitative analysis of intracellular signaling events, immunophenotypic changes, and apoptotic induction at the single-cell level. These application notes provide detailed protocols for utilizing flow cytometry to assess the pharmacodynamic and mechanistic effects of **INCB16562** treatment.

## Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometric analyses following **INCB16562** treatment.

Table 1: Inhibition of STAT3 Phosphorylation in Multiple Myeloma Cells

Treatment Group	Concentration (μM)	% p-STAT3 Positive Cells (Mean ± SD)
Vehicle Control	0	85.2 ± 4.1
INCB16562	0.1	42.6 ± 3.5
INCB16562	0.5	15.8 ± 2.2
INCB16562	1.0	5.3 ± 1.1

Table 2: Induction of Apoptosis in a Lymphoma Cell Line

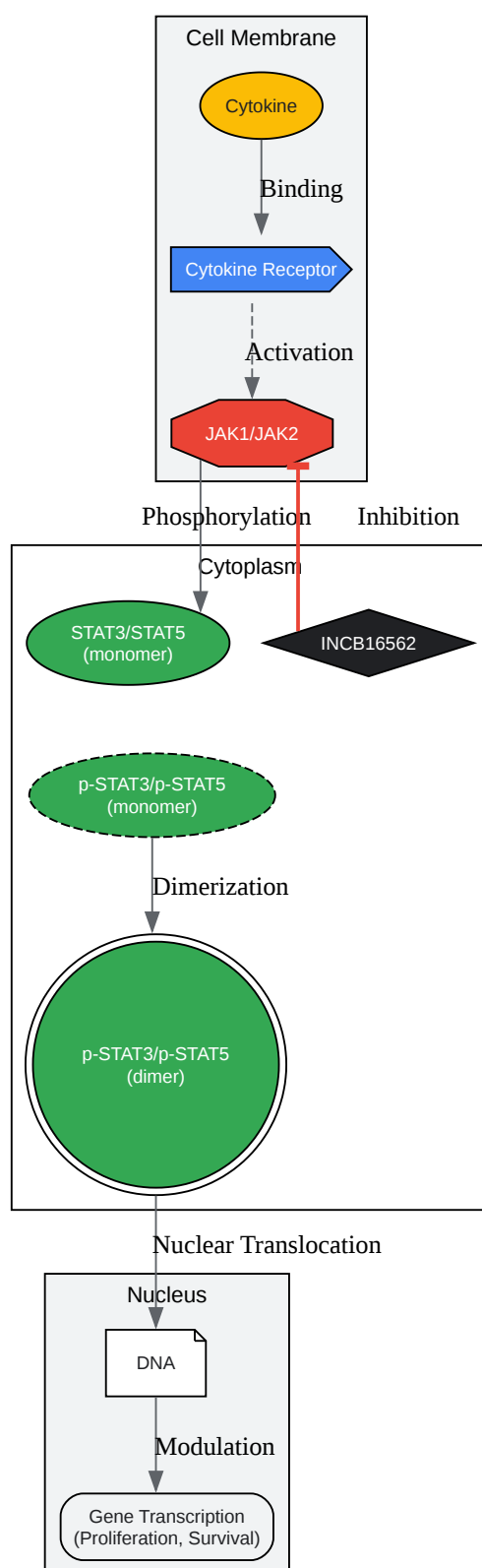
Treatment Group	Concentration (μM)	% Apoptotic Cells (Annexin V+) (Mean ± SD)
Vehicle Control	0	8.2 ± 1.5
INCB16562	0.5	25.7 ± 3.2
INCB16562	1.0	48.9 ± 4.6
INCB16562	5.0	75.4 ± 5.9

Table 3: IC50 Values of **INCB16562** in Various Cell Lines

Cell Line	Cancer Type	IC50 (μM) at 48 hours
TMD8	Diffuse Large B-cell Lymphoma (ABC subtype)	~1.0
HBL-1	Diffuse Large B-cell Lymphoma (ABC subtype)	~2.5
SUP-M2	Anaplastic Large T-cell Lymphoma	~3.0
KM-H2	Hodgkin Lymphoma (pSTAT3 negative)	>10

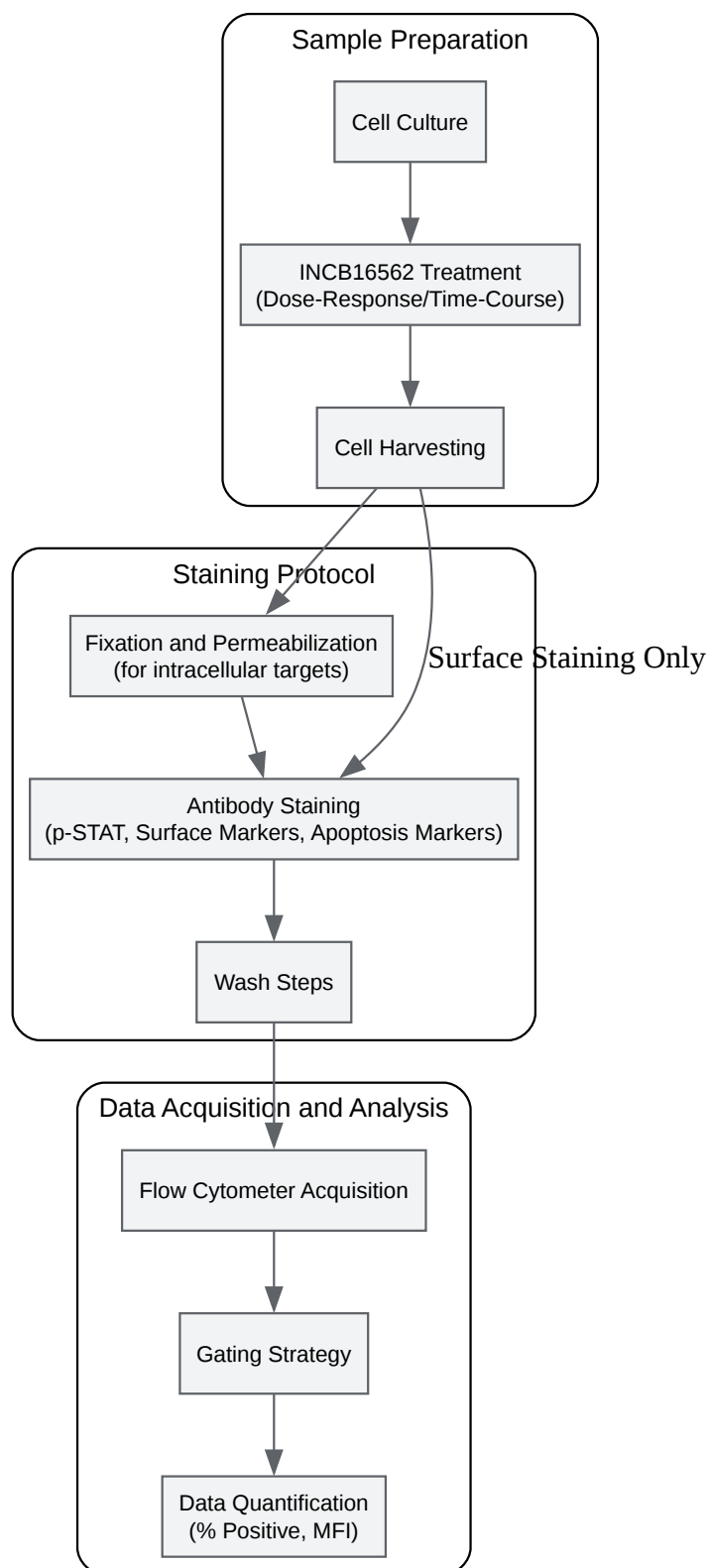
Note: The data presented in these tables are representative and may vary depending on the specific cell line, experimental conditions, and assay used.[\[3\]](#)

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: JAK-STAT signaling pathway and the inhibitory action of **INCB16562**.



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Caption: General workflow for flow cytometry analysis post-**INC16562** treatment.

## Experimental Protocols

### Protocol 1: Phospho-Specific Flow Cytometry for p-STAT3/p-STAT5 Analysis

This protocol is designed to quantify the phosphorylation status of STAT3 and STAT5 in response to **INCB16562** treatment.

#### Materials:

- Cell line of interest (e.g., multiple myeloma, lymphoma)
- Complete cell culture medium
- **INCB16562**
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Fixation Buffer (e.g., BD Cytotfix™)
- Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
- Fluorochrome-conjugated antibodies:
  - Anti-p-STAT3 (e.g., pY705)
  - Anti-p-STAT5 (e.g., pY694)
  - Isotype control antibodies
- Flow cytometer

#### Procedure:

- Cell Culture and Treatment:
  - Plate cells at a density of  $1 \times 10^6$  cells/mL in complete culture medium.

- Treat cells with varying concentrations of **INCB16562** (e.g., 0.1, 0.5, 1.0  $\mu$ M) or DMSO for the desired time period (e.g., 2, 6, 24 hours).
- Cell Stimulation (Optional):
  - For some cell lines, a cytokine stimulus (e.g., IL-6 for multiple myeloma) may be required to induce robust STAT phosphorylation. Add the appropriate cytokine for a short period (e.g., 15-30 minutes) before harvesting.
- Fixation:
  - Harvest cells by centrifugation (300 x g for 5 minutes).
  - Resuspend the cell pellet in 100  $\mu$ L of pre-warmed Fixation Buffer.
  - Incubate for 10-15 minutes at 37°C.
- Permeabilization:
  - Add 1 mL of ice-cold Permeabilization Buffer to each tube.
  - Incubate on ice for 30 minutes.
- Staining:
  - Wash cells twice with PBS containing 1% BSA.
  - Resuspend the cell pellet in 100  $\mu$ L of staining buffer (PBS + 1% BSA).
  - Add the anti-p-STAT3, anti-p-STAT5, or isotype control antibody at the manufacturer's recommended concentration.
  - Incubate for 30-60 minutes at room temperature in the dark.
- Data Acquisition:
  - Wash cells once with staining buffer.
  - Resuspend in 300-500  $\mu$ L of staining buffer.

- Acquire data on a flow cytometer.

## Protocol 2: Immunophenotyping of Murine Splenocytes and Bone Marrow

This protocol is for analyzing changes in immune cell populations in murine models treated with **INCB16562**.

Materials:

- Spleen and bone marrow from treated and control mice
- RPMI-1640 medium
- Fetal bovine serum (FBS)
- ACK lysis buffer (for red blood cell lysis)
- Cell strainer (70  $\mu$ m)
- Fluorochrome-conjugated antibodies for murine markers (e.g., CD45, CD3, CD4, CD8, B220, CD11b, Gr-1, Ly6G, Ly6C, F4/80)
- Flow cytometer

Procedure:

- Single-Cell Suspension Preparation:
  - Spleen: Gently mash the spleen through a 70  $\mu$ m cell strainer using the plunger of a syringe. Wash the strainer with RPMI + 10% FBS.
  - Bone Marrow: Flush the femur and tibia with RPMI + 10% FBS using a syringe and needle.
  - Centrifuge the cell suspensions (300 x g for 5 minutes) and discard the supernatant.
- Red Blood Cell Lysis:



- Resuspend the cell pellet in 1-2 mL of ACK lysis buffer.
- Incubate for 5 minutes at room temperature.
- Add 10 mL of RPMI + 10% FBS to stop the lysis.
- Centrifuge and discard the supernatant.
- Staining:
  - Wash cells with PBS containing 1% BSA.
  - Resuspend cells in 100 µL of staining buffer.
  - Add the antibody cocktail for surface marker staining.
  - Incubate for 30 minutes on ice in the dark.
- Data Acquisition:
  - Wash cells once with staining buffer.
  - Resuspend in 300-500 µL of staining buffer.
  - Acquire data on a flow cytometer.

## Protocol 3: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)

This protocol measures the induction of apoptosis by **INCB16562**.

Materials:

- Treated and control cells
- Annexin V Binding Buffer
- Fluorochrome-conjugated Annexin V

- Propidium Iodide (PI) or other viability dye
- Flow cytometer

#### Procedure:

- Cell Preparation:
  - Harvest cells after treatment with **INCB16562**.
  - Wash cells once with cold PBS.
- Staining:
  - Resuspend cells in 100  $\mu$ L of Annexin V Binding Buffer.
  - Add 5  $\mu$ L of fluorochrome-conjugated Annexin V and 5  $\mu$ L of PI.
  - Incubate for 15 minutes at room temperature in the dark.
- Data Acquisition:
  - Add 400  $\mu$ L of Annexin V Binding Buffer to each tube.
  - Acquire data on a flow cytometer within 1 hour.

## Conclusion

The protocols and data presented herein provide a comprehensive framework for utilizing flow cytometry to investigate the cellular effects of the JAK1/2 inhibitor **INCB16562**. These methods are crucial for preclinical drug development, enabling researchers to quantify target engagement, assess downstream signaling inhibition, and characterize the phenotypic consequences of treatment. The adaptability of flow cytometry allows for the integration of these assays into various research contexts, from basic mechanistic studies to the evaluation of therapeutic efficacy in in vivo models.

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## References

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- To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry Analysis After INCB16562 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684627#flow-cytometry-analysis-after-incb16562-treatment]

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